molecular formula C7H8ClNO4S B13558975 methyl4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate

methyl4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B13558975
M. Wt: 237.66 g/mol
InChI Key: AOUKGIUTKZZYRB-UHFFFAOYSA-N
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Description

Methyl 4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate is a pyrrole-derived heterocyclic compound characterized by a chlorosulfonyl (-SO₂Cl) group at the 4-position and a methyl (-CH₃) group at the 5-position of the pyrrole ring. The ester moiety (-COOCH₃) at the 2-position enhances its reactivity and solubility in organic solvents.

Properties

Molecular Formula

C7H8ClNO4S

Molecular Weight

237.66 g/mol

IUPAC Name

methyl 4-chlorosulfonyl-5-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C7H8ClNO4S/c1-4-6(14(8,11)12)3-5(9-4)7(10)13-2/h3,9H,1-2H3

InChI Key

AOUKGIUTKZZYRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1)C(=O)OC)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

a. Wolff–Kishner Reduction and Friedel–Crafts Acylation

  • Procedure : Pyrrole-2-carbaldehyde undergoes Wolff–Kishner reduction to remove the aldehyde group, followed by Friedel–Crafts acylation to introduce a trichloroacetyl group at the 2-position.
  • Example :
    • Starting material: Pyrrole-2-carbaldehyde (6 ).
    • Reagents: Hydrazine, trichloroacetyl chloride.
    • Yield: ~61% after crystallization.

b. Halogenation at the 4-Position

  • Chlorination : Electrophilic chlorination using N-chlorosuccinimide (NCS) selectively substitutes the 4-position of ethyl 5-methyl-1H-pyrrole-2-carboxylate.
    • Conditions: Dichloromethane, room temperature.
    • Yield: 61% (isolated as crystalline product).

One-Pot Synthesis Considerations

A relay catalytic approach, as demonstrated for related pyrrole carboxylates, could streamline the process:

  • Catalysts : Metal/organo dual catalysts (e.g., Pd/C with imidazole derivatives).
  • Key Reactants :
    • Methyl 4-amino-pyrrole-2-carboxylate (precursor).
    • Sulfur trioxide (SO₃) and chlorine gas (Cl₂) for in-situ sulfonation-chlorination.

Comparative Data Table

Method Starting Material Reagents/Conditions Yield Source
Friedel–Crafts Acylation Pyrrole-2-carbaldehyde (6 ) Trichloroacetyl chloride 61%
Electrophilic Chlorination Ethyl 5-methyl-pyrrole-2-carboxylate NCS, CH₂Cl₂, r.t. 61%
Sulfonation-Chlorination Methyl 5-methyl-pyrrole-2-carboxylate ClSO₃H → PCl₅ ~70%*

*Estimated from analogous thiophene synthesis.
†Adapted from thiencarbazone-methyl synthesis.

Challenges and Optimizations

  • Regioselectivity : Ensuring sulfonation occurs exclusively at the 4-position requires steric or electronic directing groups (e.g., methyl at 5-position).
  • Stability : The chlorosulfonyl group is moisture-sensitive; reactions must be conducted under anhydrous conditions.
  • Catalytic Efficiency : N-Alkylimidazoles (e.g., 1-methylimidazole) enhance sulfonyl isocyanate formation in related systems, suggesting potential utility here.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted pyrrole derivatives.

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate is a compound with applications in scientific research, particularly due to its chlorosulfonyl group's reactivity. The compound is used in chemical synthesis, pharmaceuticals, material science, and biological studies.

Scientific Research Applications

Chemical Synthesis Methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate serves as an intermediate in synthesizing complex molecules. Its chlorosulfonyl group is highly electrophilic, making it reactive towards nucleophiles. This allows the introduction of sulfonyl groups into target molecules through synthetic transformations.

Pharmaceuticals This compound has potential use in drug development because it can form bioactive sulfonamide derivatives. It can act as an enzyme inhibitor, notably inhibiting cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are critical for drug metabolism. Inhibition of these enzymes can modulate metabolic pathways, potentially enhancing the efficacy of pharmaceutical compounds.

Material Science Methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate is utilized in preparing functional materials with specific properties.

Biological Studies The compound is employed in modifying biomolecules for studying biological processes. The chlorosulfonyl group facilitates nucleophilic substitution reactions, enabling modifications that can alter protein functions and interactions.

Biological Activities

Methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate exhibits several biological activities:

Antimicrobial Activity Derivatives of pyrrole compounds, including methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate, possess antimicrobial properties. Compounds derived from this structure have demonstrated effective inhibition against multidrug-resistant bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii. They have also shown low nanomolar inhibition against bacterial enzymes like DNA gyrase and topoisomerase IV, suggesting potential as broad-spectrum antibacterial agents.

Carbonic Anhydrase Inhibition Pyrrole derivatives have the potential to inhibit carbonic anhydrase (CA), an enzyme crucial for various physiological processes. Certain analogs have exhibited measurable inhibition values, indicating their potential as therapeutic agents targeting CA.

Case Studies

Antimicrobial Efficacy In a study, this compound demonstrated a minimum inhibitory concentration (MIC) of less than 0.125 mg/dm³ against Pseudomonas aeruginosa strains, suggesting its potential as a lead compound for developing new antibacterial agents.

Mechanism of Action

The mechanism of action of methyl 4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets through its reactive chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The compound’s effects are mediated through pathways involving these molecular interactions, which can lead to various biological outcomes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The chlorosulfonyl group distinguishes this compound from other pyrrole-2-carboxylate derivatives. Below is a structural comparison with key analogs:

Table 1: Structural Comparison of Pyrrole-2-Carboxylate Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Methyl 4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate 4-SO₂Cl, 5-CH₃ C₇H₈ClNO₄S 237.66 Chlorosulfonyl, methyl, ester
Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate 5-Cl, 4-I C₆H₅ClINO₂ 285.47 Halogens (Cl, I), ester
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate tert-butyl, 5-oxo C₁₂H₁₉NO₃ 225.28 Cyclopentane-fused, ketone
Physicochemical Properties
  • Reactivity : The chlorosulfonyl group (-SO₂Cl) is highly electrophilic, enabling nucleophilic substitution reactions (e.g., with amines or alcohols) more readily than halogenated analogs (e.g., 4-iodo or 5-chloro derivatives) .
  • Polarity and Solubility : The sulfonyl group increases polarity compared to halogenated or alkylated pyrroles, enhancing solubility in polar aprotic solvents like DMF or DMSO. In contrast, the tert-butyl group in the cyclopenta[c]pyrrole derivative confers hydrophobicity.
  • Crystallography : Chlorosulfonyl derivatives may exhibit distinct hydrogen-bonding patterns (e.g., S=O···H-N interactions) compared to halogen-bond-dominated packing in iodo analogs. Software like SHELXL and ORTEP are critical for resolving such structural nuances .

Table 2: Property Comparison Based on Substituent Effects

Property Chlorosulfonyl Derivative 4-Iodo Derivative Cyclopenta[c]pyrrole
Electron Density Reduced (SO₂Cl is EWG) Reduced (I is polarizable) Variable (ketone and tert-butyl)
LogP (estimated) ~1.2 (moderately polar) ~2.5 (hydrophobic due to I) ~3.0 (highly hydrophobic)
Hydrogen-Bonding Potential High (SO₂Cl and ester) Low (halogens and ester) Moderate (ketone and NH)

Biological Activity

Methyl4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention due to its potential biological activities. This article reviews the compound's biological activities, including its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a chlorosulfonyl group and a methyl ester, which are critical for its biological activity. The presence of these functional groups influences its interaction with biological targets.

Antimicrobial Activity

Recent studies have reported that various pyrrole derivatives exhibit potent antimicrobial properties. For example, compounds similar to this compound have shown significant activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) often below 0.016 μg/mL .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundTarget PathogenMIC (μg/mL)Reference
This compoundM. tuberculosis< 0.016
Compound 32Drug-resistant Mtb< 0.016
Compound 5M. tuberculosisEquivalent to INH

The mechanism by which this compound exhibits its antimicrobial effects is primarily through inhibition of the mycolic acid biosynthesis pathway in M. tuberculosis. This pathway is crucial for the survival of the bacterium, making it a valuable target for drug development .

Structure-Activity Relationship (SAR)

SAR studies have indicated that modifications to the pyrrole ring and substituents significantly affect the compound's potency. For instance, larger substituents on the pyrrole ring tend to enhance activity, while smaller groups lead to decreased efficacy .

Table 2: Structure-Activity Relationships of Pyrrole Derivatives

Substituent TypeEffect on ActivityExample Compound
Large alkyl groupsIncreased potencyCompound 5
Small aromatic groupsDecreased potencyCompound 6
Electron-withdrawing groupsVariable effectsCompound 19

Case Studies

A notable case study involved the evaluation of this compound against various strains of Mycobacterium. The study demonstrated that this compound not only inhibited growth but also showed low cytotoxicity in mammalian cell lines, indicating a favorable therapeutic index .

Q & A

Q. Methodological Approach

  • Standardized assays : Use CLSI guidelines for antimicrobial testing and report full experimental details (e.g., solvent controls, pH).
  • Metabolite tracking : Employ HPLC or LC-MS to monitor hydrolysis products during biological assays .

What spectroscopic techniques are most effective for characterizing chlorosulfonyl-pyrrole derivatives?

Basic Question
Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., sulfonyl group at C4, methyl at C5). The deshielding effect of the chlorosulfonyl group (~δ 160–170 ppm in 13^13C NMR) is diagnostic .
  • IR spectroscopy : Strong S=O stretching bands near 1360 cm1^{-1} and 1170 cm1^{-1} .
  • Mass spectrometry : HRMS to verify molecular ion peaks and fragmentation patterns.

Advanced Application
For structural ambiguity, X-ray crystallography (as in ) or computational modeling (DFT) can resolve tautomerism or regiochemical uncertainties.

How does the chlorosulfonyl group influence the reactivity of pyrrole derivatives in nucleophilic substitution reactions?

Advanced Research Question
The chlorosulfonyl group is a strong electron-withdrawing moiety, activating the pyrrole ring for nucleophilic attack at adjacent positions. For example:

  • Nucleophilic displacement : The sulfonyl chloride can react with amines or alcohols to form sulfonamides or sulfonate esters .
  • Competing pathways : In aqueous conditions, hydrolysis to sulfonic acids may dominate, requiring anhydrous conditions for desired substitutions .

Q. Experimental Design

  • Kinetic studies : Monitor reaction progress using 19^19F NMR (if fluorinated nucleophiles are used) or in situ IR.
  • Leaving group optimization : Compare reactivity with other sulfonyl derivatives (e.g., tosyl vs. mesyl groups).

What strategies can mitigate decomposition of methyl 4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate during storage?

Basic Question
Decomposition risks include hydrolysis (ester or sulfonyl chloride groups) and thermal instability. Mitigation strategies:

  • Storage conditions : Keep at –20°C under inert gas (argon) and desiccated.
  • Stabilizers : Add molecular sieves to absorb moisture or use stabilizing solvents like dry THF .

Advanced Research Consideration
Advanced studies might explore:

  • Derivatization : Converting the sulfonyl chloride to a more stable sulfonamide for long-term storage.
  • Degradation kinetics : Use accelerated stability studies (e.g., 40°C/75% RH) to model shelf-life .

How can computational chemistry aid in predicting the biological targets of chlorosulfonyl-pyrrole derivatives?

Advanced Research Question
Molecular docking and QSAR models can prioritize targets. For example:

  • Enzyme inhibition : The sulfonyl group may mimic phosphate moieties, suggesting kinase or protease targets .
  • ADMET profiling : Predict bioavailability and toxicity using tools like SwissADME or ProTox-II .

Validation
Correlate computational predictions with experimental data (e.g., enzyme inhibition assays or cellular toxicity studies).

What are the synthetic routes to 5-methyl-1H-pyrrole-2-carboxylate precursors, and how do they impact downstream functionalization?

Basic Question
Common precursors include:

  • Knorr pyrrole synthesis : Condensation of β-keto esters with ammonia or amines .
  • Palladium-catalyzed cross-coupling : To introduce methyl or halogen substituents regioselectively .

Q. Advanced Optimization

  • Protecting group strategies : Use SEM or Boc groups to shield the pyrrole NH during sulfonation .
  • One-pot methods : Combine esterification and sulfonation steps to reduce purification needs .

How can researchers address low yields in multi-step syntheses of chlorosulfonyl-pyrroles?

Advanced Research Question
Low yields often stem from intermediate instability or side reactions. Solutions include:

  • In-line purification : Use flow chemistry with immobilized reagents to isolate reactive intermediates .
  • Alternative sulfonation agents : Replace chlorosulfonic acid with less aggressive reagents (e.g., SO2_2Cl2_2 with catalytic DMAP) .

Case Study
In analogous compounds, switching from batch to flow reactors improved yields by 20–30% by minimizing decomposition .

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